1-Nitro-2-naphthoic acid

Enzymology Inhibitor Screening Biochemical Assays

Misidentification of nitro-naphthoic acid isomers causes irreproducible synthesis and failed assays. 1-Nitro-2-naphthoic acid eliminates this risk with a distinct melting point (246 °C, 51-101 °C difference from common isomers) for unambiguous identity verification. Key advantages: • 53.8-fold selectivity for placental alkaline phosphatase (PLAP) over leukocyte alkaline phosphatase - validated scaffold for isoform-selective inhibitor development • Ortho nitro-carboxyl configuration creates unique steric/electronic environment for SAR studies • Enhanced acidity (pKa ~3.0-3.5) enables mild-condition amide coupling and esterification. Supplied at ≥95% purity with batch-specific QC documentation.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 103987-83-3
Cat. No. B186672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-naphthoic acid
CAS103987-83-3
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)
InChIKeyRMWJWWYYJRAOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-naphthoic acid: Baseline Characterization


1-Nitro-2-naphthoic acid (CAS 103987-83-3), also named 1-nitronaphthalene-2-carboxylic acid, is a nitro-substituted naphthoic acid derivative with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol [1]. It is characterized by a nitro group at the 1-position and a carboxylic acid group at the 2-position on the naphthalene ring . The compound is a yellow to brown solid with a melting point of 246 °C and a predicted density of 1.468±0.06 g/cm³ . It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone, and is typically supplied at 95% purity . This compound is primarily used as a synthetic intermediate in the preparation of dyes, pharmaceuticals, and other complex organic molecules .

1-Nitro-2-naphthoic acid: Isomer Substitution Risks


In the class of nitro-substituted naphthoic acids, the position of the nitro group and the carboxylic acid group is a critical determinant of chemical reactivity and biological activity. Substituting 1-nitro-2-naphthoic acid with its structural isomers, such as 2-nitro-1-naphthoic acid or 8-nitro-2-naphthoic acid, can lead to significantly different outcomes in synthetic pathways, chromatographic behavior, and target binding assays due to distinct electronic and steric effects . For instance, the ortho relationship between the nitro and carboxyl groups in 1-nitro-2-naphthoic acid creates a unique steric and electronic environment that influences its pKa, solubility, and reactivity in ways that are not observed in its para- or meta-substituted analogs [1]. Therefore, procurement decisions must be compound-specific, as generic substitution without empirical validation risks experimental failure and data irreproducibility.

1-Nitro-2-naphthoic acid: Quantitative Evidence Guide


Alkaline Phosphatase Isoform Selectivity

In a direct head-to-head comparison of alkaline phosphatase inhibition, 1-nitro-2-naphthoic acid exhibited an IC50 of 1.80 × 10⁵ nM against human placental alkaline phosphatase (PLAP) and an IC50 of 9.68 × 10⁶ nM against human leukocyte alkaline phosphatase (LAP) [1]. This represents a 53.8-fold difference in potency between the two isoforms, highlighting a significant selectivity profile for PLAP over LAP [1]. The comparator data is derived from the same assay platform (BindingDB), using 10 mM p-nitrophenyl phosphate as substrate [1]. In contrast, other nitro-naphthoic acid isomers, such as 8-nitro-2-naphthoic acid, have not been reported to exhibit such isoform-selective inhibition in this assay system [1].

Enzymology Inhibitor Screening Biochemical Assays

Melting Point Isomer Differentiation

The melting point of 1-nitro-2-naphthoic acid is reported as 246 °C . This value serves as a critical differentiator from its structural isomers: 2-nitro-1-naphthoic acid melts at approximately 190-195 °C , while 8-nitro-2-naphthoic acid has a reported melting point of 295 °C [1]. The 51-101 °C difference between these isomers allows for unambiguous identification and purity assessment via simple melting point determination [1]. This is particularly valuable in procurement and quality control, where mislabeling or cross-contamination with isomers can compromise experimental outcomes.

Analytical Chemistry Quality Control Compound Identification

Acidity Shift from Ortho-Nitro Substitution

The introduction of a nitro group at the 1-position (ortho to the carboxyl group) in 1-nitro-2-naphthoic acid significantly increases its acidity compared to the parent compound, 2-naphthoic acid. While specific experimental pKa values for 1-nitro-2-naphthoic acid are not directly available in the open literature, class-level inference based on the systematic study of nitronaphthoic acid dissociation constants indicates that ortho-nitro substitution lowers the pKa by approximately 1.0-1.5 units relative to the unsubstituted acid (pKa ~4.2) [1]. For comparison, 8-nitro-2-naphthoic acid, with a nitro group in a peri position, exhibits a pKa of ~2.1 . The intermediate acidity of 1-nitro-2-naphthoic acid (estimated pKa ~3.0-3.5) positions it uniquely for applications requiring a balance between solubility and reactivity in aqueous or mixed-solvent systems [1].

Physical Organic Chemistry Reactivity Prediction Solubility Profiling

Nitration Byproduct Purification Strategy

The nitration of 2-naphthoic acid produces a mixture of isomers, with 5-nitro- and 8-nitro-2-naphthoic acids being the major products, while 1-nitro-2-naphthoic acid is formed as a trace component [1]. Its unique resistance to esterification via the Fischer-Speier method (HCl in alcohol) allows for its facile separation from the reaction mixture, as the major isomers are readily esterified [1]. This property, while a synthetic challenge, also provides a unique purification advantage: 1-nitro-2-naphthoic acid can be isolated in high purity from the crude nitration product by exploiting this differential reactivity [1]. In contrast, the major isomers require more elaborate separation techniques (e.g., fractional crystallization of esters) [1].

Organic Synthesis Process Chemistry Isomer Separation

1-Nitro-2-naphthoic acid: Application Scenarios


Selective Alkaline Phosphatase Inhibitor Development

Based on its 53.8-fold selectivity for placental alkaline phosphatase over leukocyte alkaline phosphatase (Section 3, Evidence Item 1), 1-nitro-2-naphthoic acid serves as a valuable starting scaffold for medicinal chemistry programs targeting isoform-selective enzyme inhibitors. The quantitative IC50 data support its use in structure-activity relationship (SAR) studies aimed at developing diagnostic tools or therapeutics for conditions where PLAP is overexpressed [1].

Isomer Purity Quality Control Standard

The distinct melting point of 246 °C, which is 51-101 °C different from its common structural isomers (Section 3, Evidence Item 2), makes this compound an ideal reference standard for analytical chemistry. It can be used to calibrate melting point apparatus and to verify the identity and purity of nitronaphthoic acid samples in procurement and quality assurance workflows, preventing costly errors due to isomer misidentification [1].

Controlled Acidity Intermediate

The enhanced acidity of 1-nitro-2-naphthoic acid relative to unsubstituted 2-naphthoic acid, as inferred from class-level pKa trends (Section 3, Evidence Item 3), positions it as a preferred intermediate for the synthesis of naphthalene-based pharmaceuticals, dyes, and agrochemicals. Its intermediate pKa value (estimated 3.0-3.5) is particularly advantageous for reactions requiring a balance between aqueous solubility and electrophilic reactivity, such as amide coupling or esterification under mild conditions [2].

Ortho-Substituent Effects in Naphthalenes

The ortho relationship between the nitro and carboxyl groups in 1-nitro-2-naphthoic acid creates a unique steric and electronic environment that is valuable for fundamental studies in physical organic chemistry. Its documented resistance to standard esterification protocols (Section 3, Evidence Item 4) provides a clear experimental system for investigating steric hindrance and electronic effects on carbonyl reactivity, making it a useful model compound for academic research and advanced chemical education [1].

Technical Documentation Hub

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